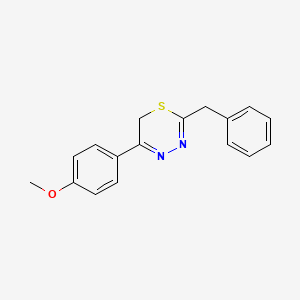
2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine typically involves the reaction of appropriate benzyl and methoxyphenyl precursors with thiadiazine-forming reagents. One common method involves the cyclization of benzyl and methoxyphenyl-substituted hydrazines with carbon disulfide under basic conditions, followed by oxidation to form the thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring can lead to the formation of thiadiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Possible applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazine ring and substituent groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure but different ring system.
Benzothiazole: Contains a sulfur atom in the ring, similar to thiadiazine.
Thiadiazole: A simpler analog with a similar thiadiazine ring but without the benzyl and methoxyphenyl substituents.
Uniqueness
2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxyphenyl groups can enhance its reactivity and potential bioactivity compared to simpler analogs.
Properties
CAS No. |
62625-65-4 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-12-21-17(19-18-16)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
TWAAKQAASLMVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(SC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one](/img/structure/B14518852.png)
![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)
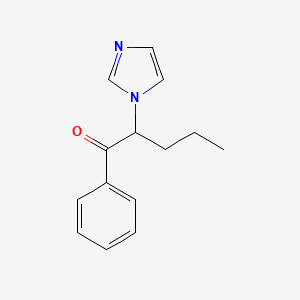
![Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane](/img/structure/B14518879.png)

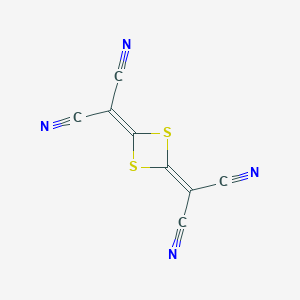
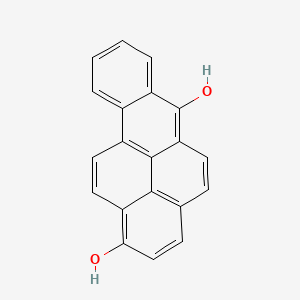
![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)
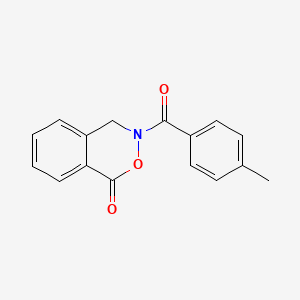

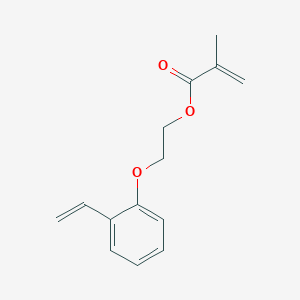

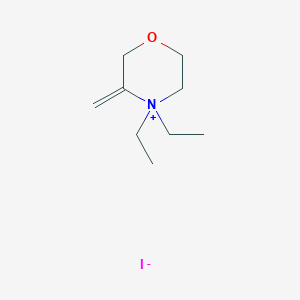
![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)
